molecular formula C11H20BF3KNO2 B13534961 Potassium ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)trifluoroborate

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)trifluoroborate

Cat. No.: B13534961
M. Wt: 305.19 g/mol
InChI Key: XJZMGINZJCRDHO-UHFFFAOYSA-N
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Description

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C10H18BF3KNO2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)trifluoroborate typically involves the reaction of 1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)boronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Anhydrous solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary product is a biaryl compound.

Scientific Research Applications

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Potassium ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)trifluoroborate involves the formation of a boronate ester intermediate during reactions. This intermediate can then undergo various transformations depending on the reaction conditions. The compound’s reactivity is primarily due to the presence of the trifluoroborate group, which acts as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)trifluoroborate
  • Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate

Uniqueness

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)trifluoroborate is unique due to its stability and reactivity, which make it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds, sets it apart from similar compounds.

Properties

Molecular Formula

C11H20BF3KNO2

Molecular Weight

305.19 g/mol

IUPAC Name

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]boranuide

InChI

InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-6-4-9(5-7-16)8-12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1

InChI Key

XJZMGINZJCRDHO-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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